InChI=1S/C10H15NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3
. The compound has a molecular weight of 165.23 g/mol . The compound’s structure includes a phenyl group attached to a butan-2-ol moiety via an amino group . 1-(Phenylamino)butan-2-ol, also known as 1-(phenylamino)-2-butanol, is an organic compound with significant importance in various chemical and pharmaceutical applications. This compound features an amino group attached to a butanol structure, making it a member of the class of secondary amines. Its molecular formula is C_{10}H_{15}N, and it is characterized by the presence of a phenyl group, which contributes to its unique properties and reactivity.
The compound can be sourced through synthetic routes involving phenylamine and butan-2-ol derivatives. It falls under the classification of amines, specifically secondary amines, due to the presence of two organic groups attached to the nitrogen atom. In terms of functional groups, it contains both an alcohol (-OH) and an amine (-NH) group.
The synthesis of 1-(phenylamino)butan-2-ol can be achieved through several methods:
The molecular structure of 1-(phenylamino)butan-2-ol can be represented as follows:
The structure consists of:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure, with characteristic peaks corresponding to the hydrogen atoms in both the phenyl and aliphatic regions.
1-(Phenylamino)butan-2-ol participates in various chemical reactions due to its functional groups:
Detailed reaction mechanisms often involve nucleophilic attack by the amino group on electrophilic centers in other molecules.
The mechanism by which 1-(phenylamino)butan-2-ol exerts its effects typically involves interactions at the molecular level with biological targets. Its primary action may include:
Data from studies indicate that compounds similar to 1-(phenylamino)butan-2-ol exhibit varying degrees of biological activity depending on their structural modifications.
1-(Phenylamino)butan-2-ol exhibits several notable physical and chemical properties:
Analytical techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and NMR are utilized to characterize these properties comprehensively.
The compound has several applications in scientific research and industry:
The Mannich reaction constitutes a fundamental three-component coupling method for synthesizing 1-(phenylamino)butan-2-ol, integrating formaldehyde, phenylamine, and butan-2-one under acidic conditions. This reaction proceeds via nucleophilic addition of phenylamine to formaldehyde, generating an electrophilic iminium ion. Subsequent enolization of butan-2-one enables nucleophilic attack on the iminium intermediate, yielding the β-amino alcohol scaffold after dehydration [3].
Formaldehyde acts as the electrophile carrier, facilitating iminium ion formation with phenylamine. Primary amines like phenylamine are essential for generating Schiff base intermediates with formaldehyde. The unsubstituted nitrogen in phenylamine allows for complete iminium ion formation, whereas tertiary amines fail to participate. Stoichiometric studies indicate a 1:1:1 molar ratio of ketone:formaldehyde:phenylamine optimizes the yield of 1-(phenylamino)butan-2-ol, minimizing poly-aminomethylation byproducts [7].
Protic acids (e.g., HCl, acetic acid) catalyze both iminium formation and enolization steps, with concentration critically influencing stereoselectivity. At 5–10 mol% acetic acid concentration, the syn diastereomer predominates (dr 3:1), attributed to proton-assisted face-selective enol attack on the iminium ion. Higher acid concentrations (>20 mol%) accelerate racemization, reducing diastereomeric ratios to 1:1 [3] [7].
Direct coupling of phenylamine with butan-2-ol offers a streamlined alternative, bypassing pre-functionalized intermediates. This SN₂-type reaction requires activation of the alcohol moiety for efficient nucleophilic displacement by phenylamine.
Second-order kinetics govern the reaction, with rate constants (k) increasing exponentially above 100°C. Studies reveal an activation energy (Eₐ) of 85 kJ/mol, with optimal conversion (92%) achieved after 12 hours at 160°C. Side products include dibutyl ether (from dehydration) and N,N-dibutylphenylamine (from over-alkylation), collectively limited to <8% under optimized conditions .
Solid acid catalysts significantly enhance regioselectivity for the secondary alcohol in butan-2-ol:
Table 1: Catalyst Screening for Direct Amination
Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
None | 160 | 12 | 18 |
H₂SO₄ (10 mol%) | 120 | 8 | 67 |
Zeolite H-Beta | 140 | 10 | 78 |
AlCl₃ (5 mol%) | 110 | 6 | 82 |
Lewis acids (e.g., AlCl₃) outperform Brønsted acids by activating the alcohol via oxygen coordination, accelerating nucleophilic attack by phenylamine. Catalyst recycling studies show zeolite H-Beta retains >90% activity over five cycles [4].
Enzymatic synthesis provides stereocontrol unattainable via classical methods, leveraging lysozyme’s chiral binding pockets.
Lysozyme catalyzes the Mannich reaction between phenylamine, formaldehyde, and butan-2-one in aqueous buffer (pH 7.0), affording (S)-1-(phenylamino)butan-2-ol with 88% enantiomeric excess (ee). Mutational studies confirm the catalytic triad (Glu35, Asp52, Trp108) positions substrates for re-face attack on the iminium ion. Productivity reaches 0.8 g/L/h at 30°C, though substrate inhibition occurs above 100 mM phenylamine .
Aqueous-organic biphasic systems mitigate substrate toxicity and enhance product recovery:
Reduced interfacial tension in toluene-water systems minimizes enzyme denaturation while solubilizing organic substrates [6].
Microwave irradiation drastically accelerates both Mannich and direct amination routes via dielectric heating.
Mannich reaction under microwave (300 W) completes in 15 minutes at 80°C, versus 12 hours conventionally. Temperature profiling shows rapid ramping (>10°C/s) suppresses enol tautomerization equilibria, favoring kinetically controlled syn-diastereomer (dr 4:1). Direct amination at 150°C achieves 95% conversion in 30 minutes, with microwave-specific thermal effects reducing activation energy by 25% .
Table 2: Microwave vs. Conventional Synthesis Efficiency
Parameter | Microwave | Conventional |
---|---|---|
Mannich reaction time | 15 min | 12 h |
Direct amination yield | 95% | 82% |
Energy consumption | 0.3 kWh | 1.8 kWh |
Byproduct formation | <3% | 8–12% |
Selective heating of polar intermediates (e.g., iminium ions) under microwaves suppresses dehydration pathways, enhancing selectivity. Scalability tests (up to 1 mol) confirm consistent product quality [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1